molecular formula C10H8O3 B047373 2-Acetyl-7-hydroxybenzofuran CAS No. 40020-87-9

2-Acetyl-7-hydroxybenzofuran

Cat. No. B047373
CAS RN: 40020-87-9
M. Wt: 176.17 g/mol
InChI Key: HRIVIHCUSKDPNK-UHFFFAOYSA-N
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Patent
US04056626

Procedure details

A mixture of 214 mg. of potassium salt of 2-acetyl-7-hydroxybenzofuran, 70 mg. of isopropylamine and 0.8 ml. of epichlorohydrin was suspended into 5 ml. of ethanol. After heating the suspension in a sealed tube at 100° C. for 20 hours, the reaction mixture was filtered and then the solvent was evaporated under a reduced pressure. The residue was subjected to thin layer chromatography (solid support: Kieselgel PF254 made by E. Merck, developer: benzene-chloroform-methanol-28 % aqueous ammonia (17:4:3:0.4), eluant: chloroform) for the purification to give 2-acetyl-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran having a melting point of 115° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[K].[C:2]([C:5]1[O:6][C:7]2[C:13]([OH:14])=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1)(=[O:4])[CH3:3].[CH:15]([NH2:18])([CH3:17])[CH3:16].[CH2:19]([CH:21]1[O:23][CH2:22]1)Cl>C(O)C>[C:2]([C:5]1[O:6][C:7]2[C:13]([O:14][CH2:19][CH:21]([OH:23])[CH2:22][NH:18][CH:15]([CH3:17])[CH3:16])=[CH:12][CH:11]=[CH:10][C:8]=2[CH:9]=1)(=[O:4])[CH3:3] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 214 mg
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was subjected to thin layer chromatography (solid support: Kieselgel PF254 made by E. Merck, developer: benzene-chloroform-methanol-28 % aqueous ammonia (17:4:3:0.4), eluant: chloroform) for the purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1OC2=C(C1)C=CC=C2OCC(CNC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.